

# Addressing tumor antigen escape mechanisms after CT041 treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ATV041    |           |
| Cat. No.:            | B12395635 | Get Quote |

### **Technical Support Center: CT041 Therapy**

This guide provides researchers, scientists, and drug development professionals with troubleshooting protocols and frequently asked questions regarding tumor antigen escape mechanisms following treatment with CT041, a CAR T-cell therapy targeting Claudin18.2 (CLDN18.2).

### Section 1: Frequently Asked Questions -Understanding Tumor Antigen Escape Q1: What is CT041 and its target, Claudin18.2 (CLDN18.2)?

CT041 is an investigational autologous Chimeric Antigen Receptor (CAR) T-cell therapy.[1][2] The T-cells are genetically engineered to express a CAR that specifically recognizes and binds to Claudin18.2 (CLDN18.2), a transmembrane protein.[3][4] CLDN18.2 is normally confined to the tight junctions of gastric mucosal cells, but its expression becomes prominent on the surface of tumor cells in several cancers, including gastric, gastroesophageal junction (GEJ), and pancreatic cancers.[5][6][7] This tumor-specific expression pattern makes it an attractive target for therapies like CT041.[8]

# Q2: What is tumor antigen escape and why is it a primary concern after CT041 treatment?



Tumor antigen escape is a significant mechanism of resistance to targeted immunotherapies, including CAR T-cell treatment.[9][10] It occurs when cancer cells reduce or eliminate the expression of the target antigen, in this case, CLDN18.2.[11] This loss makes the tumor cells "invisible" to the CT041 CAR T-cells, allowing them to evade destruction and leading to tumor relapse.[9][10] This phenomenon is a critical challenge, particularly in solid tumors where antigen expression can be inconsistent.[9]

## Q3: What are the primary mechanisms of CLDN18.2 antigen escape?

The primary mechanisms leading to resistance against CT041 therapy involve the loss or reduction of CLDN18.2 on the tumor cell surface. This can be driven by:

- Intratumoral Heterogeneity: Many solid tumors, including gastric cancer, naturally contain a mix of cells with high and low (or negative) CLDN18.2 expression.[12][13][14] CT041 therapy may effectively eliminate the CLDN18.2-positive cells, but this creates a selective pressure that allows the pre-existing CLDN18.2-negative cells to proliferate and cause a relapse.[11] Studies have shown significant discordance in CLDN18.2 expression between primary tumors and metastatic sites, further complicating treatment.[13][14][15]
- Antigen Loss/Downregulation: Under the selective pressure of CT041 treatment, tumor cells
  can actively lose or downregulate the expression of CLDN18.2. This can occur through
  various biological processes, including genetic mutations in the CLDN18 gene or epigenetic
  modifications that silence its expression.[11]
- T-Cell Exhaustion: While not a direct antigen escape mechanism of the tumor, the persistent stimulation of CAR T-cells can lead to an exhausted state, characterized by reduced effector function.[11][16] A multi-omics analysis of a CT041 clinical trial observed an initial activation followed by a subsequent exhausted state in cytotoxic T-lymphocytes after infusion.[17]

# Q4: My CT041-treated tumor model is relapsing. How do I determine if antigen escape is the cause?

To determine if tumor relapse is due to antigen escape, you must assess the CLDN18.2 expression in tumor samples taken after relapse and compare it to the baseline (pre-treatment) expression. A significant reduction or complete loss of CLDN18.2 expression in the relapsed



tumor strongly suggests antigen escape. The troubleshooting guide in Section 2 provides detailed protocols for this investigation.

# Section 2: Troubleshooting Guide - Investigating CLDN18.2 Antigen Escape

Issue: You observe tumor regrowth in preclinical models (e.g., xenografts) after an initial positive response to CT041 treatment, and you suspect CLDN18.2 antigen escape.

Objective: To experimentally verify the loss or downregulation of CLDN18.2 expression in relapsed tumor tissue.





Click to download full resolution via product page

Caption: Workflow for investigating CLDN18.2 antigen escape.

### **Experimental Protocols**

Protocol 2.1: Immunohistochemistry (IHC) for CLDN18.2 Expression

### Troubleshooting & Optimization





This protocol allows for the visualization of CLDN18.2 protein expression within the tumor's structural context.

- Sample Preparation: Fix baseline and relapsed tumor tissues in 10% neutral buffered formalin for 24 hours. Process and embed in paraffin (FFPE). Cut 4-5 μm sections onto charged slides.
- Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to distilled water.
- Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Cool to room temperature.
- Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with a protein block (e.g., 5% goat serum in PBS) for 1 hour.
- Primary Antibody Incubation: Incubate slides with a validated primary antibody against CLDN18.2 (e.g., clone 43-14A) overnight at 4°C.
- Secondary Antibody & Detection: Wash slides with PBS. Apply a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect with a DAB (3,3'-Diaminobenzidine) substrate kit, which produces a brown precipitate.
- Counterstaining & Mounting: Counterstain with hematoxylin to visualize nuclei. Dehydrate, clear, and mount with a permanent mounting medium.
- Analysis: Compare the staining intensity and percentage of positive tumor cells between baseline and relapsed samples.

#### Protocol 2.2: Flow Cytometry for CLDN18.2 Surface Expression

This method provides quantitative data on the percentage of cells expressing surface CLDN18.2 and the intensity of expression.

• Sample Preparation: Create single-cell suspensions from fresh baseline and relapsed tumor tissues using enzymatic digestion (e.g., collagenase/dispase) and mechanical dissociation.



- · Cell Staining:
  - Wash cells with FACS buffer (PBS + 2% FBS).
  - Incubate 1x10^6 cells with a fluorescently-conjugated primary antibody against CLDN18.2
     in FACS buffer for 30 minutes at 4°C in the dark.
  - Include a viability dye (e.g., DAPI, 7-AAD) to exclude dead cells.
  - Include an isotype control to account for non-specific antibody binding.
- Data Acquisition: Wash the cells twice with FACS buffer. Acquire data on a flow cytometer.
- Analysis: Gate on live, single cells. Compare the percentage of CLDN18.2-positive cells and the mean fluorescence intensity (MFI) between baseline and relapsed samples.

**Data Interpretation** 

| Experimental Result                                                                             | Interpretation                                           | Possible Mechanism                                                                               |  |
|-------------------------------------------------------------------------------------------------|----------------------------------------------------------|--------------------------------------------------------------------------------------------------|--|
| IHC/Flow: Strong CLDN18.2 at baseline, negative/weak in relapsed tumor.                         | Confirmed antigen loss.                                  | Clonal selection of pre-existing negative cells or acquired loss via genetic/epigenetic changes. |  |
| IHC: Patchy CLDN18.2<br>staining at baseline,<br>homogenous negative/weak in<br>relapsed tumor. | Relapse driven by outgrowth of CLDN18.2-negative clones. | Pre-existing intratumoral heterogeneity.                                                         |  |
| Flow: Shift to lower MFI in relapsed tumor with a similar % of positive cells.                  | Antigen downregulation.                                  | Epigenetic silencing or reduced protein translation/stability.                                   |  |
| IHC/Flow: No significant change in CLDN18.2 expression.                                         | Resistance is likely independent of antigen loss.        | T-cell exhaustion, inhibitory tumor microenvironment, or other tumor-intrinsic resistance.[17]   |  |



# Section 3: Strategies to Overcome and Mitigate Antigen Escape

# Q5: What are the leading experimental strategies to prevent or overcome CLDN18.2 antigen escape?

Researchers are developing several innovative strategies to address antigen escape, a common challenge in CAR T-cell therapy.[9]

- Multi-Targeted CAR T-Cells: This approach involves engineering T-cells to recognize more
  than one tumor antigen.[11][16] By targeting two different antigens (e.g., CLDN18.2 and
  another tumor-associated antigen), the probability of tumor escape is significantly reduced,
  as the cancer cell would need to lose both targets simultaneously.[18]
- "Armored" CAR T-Cells: These are CAR T-cells that are further modified to secrete
  immunostimulatory molecules, such as the cytokine IL-12.[18] This can help remodel the
  tumor microenvironment and induce a broader anti-tumor response from the patient's own
  immune system, potentially targeting even the antigen-negative cancer cells.[18]
- Improving CAR Sensitivity: CAR constructs can be optimized to recognize and respond to very low densities of the target antigen on the tumor cell surface, potentially delaying the onset of resistance due to antigen downregulation.[19]

# Q6: Can combination therapies enhance the efficacy of CT041 and mitigate resistance?

Yes, combining CT041 with other therapeutic agents is a promising strategy to enhance its efficacy and overcome resistance mechanisms.

- Immune Checkpoint Inhibitors: Drugs that block inhibitory pathways, such as PD-1/PD-L1, can be used to counteract T-cell exhaustion.[18] This helps maintain the function and persistence of the infused CAR T-cells within the immunosuppressive tumor microenvironment.[4]
- Antigen Upregulating Agents: In some cancer types, small molecules have been used to increase the expression of the target antigen on the tumor surface. For instance, γ-secretase



inhibitors can increase BCMA expression in multiple myeloma.[19] Research into similar agents for CLDN18.2 could provide a powerful synergistic approach.

# Section 4: Advanced Concepts and Data CT041 CAR T-Cell Signaling and Evasion

The diagram below illustrates the fundamental mechanism of CT041 action and how antigen loss leads to immune evasion.



Click to download full resolution via product page

Caption: CT041 mechanism of action and antigen escape pathway.

### **Summary of CT041 Clinical Trial Efficacy Data**

The following table summarizes key efficacy data from various Phase 1/1b clinical trials of CT041 in patients with advanced gastrointestinal cancers. These results highlight the promising anti-tumor activity and underscore the importance of developing strategies to ensure durable responses.



| Patient<br>Populatio<br>n              | N  | ORR<br>(Objectiv<br>e<br>Respons<br>e Rate) | DCR<br>(Disease<br>Control<br>Rate) | Median PFS (Progress ion-Free Survival) | Median<br>OS<br>(Overall<br>Survival) | Citation(s<br>) |
|----------------------------------------|----|---------------------------------------------|-------------------------------------|-----------------------------------------|---------------------------------------|-----------------|
| Gastrointes<br>tinal<br>Cancers        | 37 | 48.6%                                       | 73.0%                               | -                                       | -                                     | [1][20]         |
| Gastric/GE<br>J Cancer                 | -  | 57.1%                                       | 75.0%                               | 5.6 months                              | 9.5 months                            | [20][21]        |
| Gastric/GE<br>J Cancer<br>(Phase 1b)   | 14 | 57.1%                                       | 71.4%                               | 5.6 months                              | 10.8<br>months                        | [8]             |
| Metastatic Pancreatic Cancer           | 24 | 16.7%                                       | 70.8%                               | 3.3 months                              | 10.0<br>months                        | [2][22][23]     |
| Advanced<br>GC/GEJ<br>(US Phase<br>1b) | 7  | 42.9%                                       | 57.1%                               | 5.7 months                              | 8.9 months                            | [24]            |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Nature Medicine Publishes Results from an Investigator-Initiated Trial of CARsgen's CT041 Claudin18.2 CAR T Cells in Gastrointestinal Cancers [prnewswire.com]
- 2. Safety and Efficacy of CT041 in Patients With Refractory Metastatic Pancreatic Cancer: A Pooled Analysis of Two Early-Phase Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

### Troubleshooting & Optimization





- 3. aacrjournals.org [aacrjournals.org]
- 4. kuickresearch.com [kuickresearch.com]
- 5. Claudin 18.2 as a New Biomarker in Gastric Cancer—What Should We Know? [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. vjoncology.com [vjoncology.com]
- 8. cgtlive.com [cgtlive.com]
- 9. Strategies to overcome tumour relapse caused by antigen escape after CAR T therapy -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Key mechanisms of resistance to CAR T-cell therapy | VJHemOnc [vjhemonc.com]
- 11. mdpi.com [mdpi.com]
- 12. Clinicopathological analysis of claudin 18.2 focusing on intratumoral heterogeneity and survival in patients with metastatic or unresectable gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Heterogeneity of claudin 18.2 expression in metastatic gastric cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. ascopubs.org [ascopubs.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Strategies to Overcome Antigen Heterogeneity in CAR-T Cell Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 20. moffitt.org [moffitt.org]
- 21. carsgen.com [carsgen.com]
- 22. onclive.com [onclive.com]
- 23. ascopubs.org [ascopubs.org]
- 24. CARsgen's Presents Updated Research Results on CT041 at 2024 ASCO GI Meeting -BioSpace [biospace.com]
- To cite this document: BenchChem. [Addressing tumor antigen escape mechanisms after CT041 treatment]. BenchChem, [2025]. [Online PDF]. Available at:





[https://www.benchchem.com/product/b12395635#addressing-tumor-antigen-escape-mechanisms-after-ct041-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com